Product packaging for L-homopropargylglycine(Cat. No.:CAS No. 942518-19-6; 98891-36-2)

L-homopropargylglycine

Cat. No.: B2397038
CAS No.: 942518-19-6; 98891-36-2
M. Wt: 127.143
InChI Key: SCGJGNWMYSYORS-YFKPBYRVSA-N
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Description

Conceptual Framework of Non-Canonical Amino Acid Incorporation

The central principle behind the use of L-HPG lies in the concept of non-canonical amino acid (ncAA) incorporation. nih.gov This strategy leverages the cell's own translational machinery to introduce "unnatural" amino acids into newly synthesized proteins. nih.gov The process begins by introducing a non-canonical amino acid, like L-HPG, to cells. sigmaaldrich.com Due to its structural similarity to methionine, L-HPG is recognized by the cell's methionyl-tRNA synthetase. nih.gov This enzyme is responsible for "charging" transfer RNA (tRNA) molecules with their corresponding amino acid. While this enzyme is highly specific, it can exhibit a degree of promiscuity, allowing it to accept and attach L-HPG to the methionine tRNA (tRNAMet). biorxiv.orgbiorxiv.org

Once the L-HPG-tRNAMet complex is formed, it enters the ribosome, the cellular machinery responsible for protein synthesis. nih.gov During translation, as the ribosome reads the messenger RNA (mRNA) codon for methionine (AUG), it incorporates the L-HPG carried by the tRNAMet into the growing polypeptide chain. nih.gov This results in the residue-specific replacement of methionine with L-HPG in newly synthesized proteins. nih.gov

The key feature of L-HPG is its terminal alkyne group, a small and biologically inert functional group. nih.govfrontiersin.org This alkyne serves as a bioorthogonal handle, meaning it does not react with any of the functional groups naturally present in a cell, thus ensuring that subsequent chemical reactions are highly specific to the labeled proteins. mdpi.comwikipedia.org This provides a powerful method to distinguish and study the "nascent proteome"—the population of newly created proteins—from the vast background of pre-existing proteins. biorxiv.org

Historical Context of Bioorthogonal Methodologies Utilizing L-Homopropargylglycine

The utility of L-HPG is intrinsically linked to the development of bioorthogonal chemistry, a term first introduced by Carolyn R. Bertozzi in 2003 to describe chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org A pivotal moment in this field was the adaptation of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne, for biological applications. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provided a highly efficient and specific way to link molecules together. biorxiv.org

The Staudinger ligation, developed by the Bertozzi group in 2000, was one of the first truly bioorthogonal reactions used in living cells, initially for labeling sugars with azides. wikipedia.orgnih.gov However, the advent of CuAAC offered a more versatile and widely applicable tool. The introduction of L-HPG, with its alkyne handle, and its counterpart, L-azidohomoalanine (AHA), with an azide handle, provided the necessary chemical reporters to apply click chemistry to the study of protein synthesis. frontiersin.orgnih.gov

This combination of non-canonical amino acid incorporation and click chemistry led to the development of powerful techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). biorxiv.orgbiorxiv.org BONCAT allows for the labeling of nascent proteins with L-HPG or AHA, followed by the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, via the CuAAC reaction. biorxiv.orgbroadpharm.com This enables the visualization, isolation, and identification of newly synthesized proteins. broadpharm.com To overcome the potential toxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was later developed, which uses strained cyclooctynes that can react with azides without the need for a catalyst. wikipedia.orgacs.org

Significance of this compound in Advancing Protein Research

The application of L-HPG has revolutionized the study of protein dynamics in living cells and organisms. It provides a non-radioactive, fast, and sensitive alternative to traditional methods like [³⁵S]-methionine labeling for monitoring nascent protein synthesis. caymanchem.comlumiprobe.com

Key research applications and findings include:

Visualizing Protein Synthesis: By "clicking" a fluorescent azide dye onto L-HPG-containing proteins, researchers can visualize the locations of active protein synthesis within cells with high spatial and temporal resolution. jenabioscience.comnih.gov This has been used to study how protein synthesis changes in response to various stimuli or during processes like viral infection. nih.govplos.org

Proteomic Profiling: The ability to attach a biotin tag to L-HPG-labeled proteins allows for their selective enrichment and subsequent identification by mass spectrometry. sigmaaldrich.com This has enabled the characterization of the nascent proteome under different conditions, providing insights into cellular responses to stress, disease, and developmental changes. frontiersin.orgscispace.com

Pulse-Chase Experiments: The availability of two distinct bioorthogonal handles in L-HPG (alkyne) and AHA (azide) allows for sophisticated pulse-chase experiments. nih.gov A population of proteins can be labeled with one amino acid (the "pulse") and then, after a period of time, a second population can be labeled with the other (the "chase"). This allows for the tracking of protein fate, including degradation and trafficking, over time. nih.gov

Studying Specific Cell Types and Organisms: L-HPG has been successfully used in a wide range of biological systems, from bacterial cultures like E. coli to complex organisms like mice and plants (Arabidopsis thaliana). biorxiv.orgnih.govnih.gov This demonstrates the broad applicability and low toxicity of the technique. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉NO₂ jenabioscience.com
Molecular Weight 127.14 g/mol jenabioscience.com
CAS Number 942518-19-6 lumiprobe.comjenabioscience.com
Appearance Off-white solid lumiprobe.com
Bioorthogonal Group Terminal Alkyne medchemexpress.comcaymanchem.com
Natural Analog Methionine medchemexpress.comlumiprobe.com

Interactive Data Table: Key Research Findings with this compound

Research AreaFindingOrganism/SystemSource(s)
Global Protein Synthesis L-HPG is incorporated into newly synthesized proteins, enabling non-radioactive monitoring of translation.Cell Culture, Mice jenabioscience.comnih.gov
Viral Infection Dynamics Revealed spatiotemporal changes in protein synthesis and localization during Herpes Simplex Virus (HSV) infection.Vero Cells nih.govplos.org
Proteome Response Characterized metabolic changes and nascent proteome profiles in E. coli under stress conditions.Escherichia coli frontiersin.orgscispace.com
In Vivo Labeling Demonstrated global incorporation into various tissues in juvenile and embryonic mice without overt toxicity.Mice nih.gov
Plant Biology Enabled nascent protein tagging and characterization in Arabidopsis thaliana cell cultures and seedlings.Arabidopsis thaliana biorxiv.orgbiorxiv.org
Neuroscience Visualized the dynamics of newly synthesized proteins in hippocampal neurons.Rat Neurons jenabioscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B2397038 L-homopropargylglycine CAS No. 942518-19-6; 98891-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminohex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGNWMYSYORS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for L Homopropargylglycine

Chemical Synthesis Pathways for L-Homopropargylglycine

The synthesis of this compound can be approached through both racemic and enantioselective methods. The choice of pathway often depends on the desired application, with enantiomerically pure L-HPG being essential for most biological studies to ensure proper incorporation into proteins.

Enantioselective Synthesis of this compound and Derivatives (e.g., Fmoc-L-Homopropargylglycine-OH)

For applications in biological systems, the enantiomerically pure L-isomer of homopropargylglycine is required. An efficient, multigram synthesis of the fluorenylmethoxycarbonyl (Fmoc)-protected form of L-HPG (Fmoc-L-Homopropargylglycine-OH) has been developed, which is crucial for its use in solid-phase peptide synthesis. nih.govbrandeis.eduacs.orgnih.gov This pathway has been optimized for high yield and the preservation of optical activity, resulting in an enantiomeric excess (ee) of over 98%. nih.govacs.orgnih.gov

The synthesis commences with Boc-L-Glu-OtBu, which undergoes a double Boc protection. nih.gov The resulting product is then reduced to an aldehyde. A critical step in this synthetic route is the Seyferth-Gilbert homologation, which converts the aldehyde to a terminal alkyne. nih.gov This step was identified as being prone to racemization and was therefore extensively optimized.

Initial conditions for the Seyferth-Gilbert homologation using potassium carbonate (K₂CO₃) as the base resulted in a low enantiomeric excess of only 7%. nih.gov Subsequent optimization revealed that modifying the base and reaction temperature could significantly improve the enantioselectivity.

EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1K₂CO₃ (4.0)MeOH/THFrt16687
2K₂CO₃ (2.0)MeOH/THFrt167580
3K₂CO₃ (2.0)MeOH/THF0 to rt167280
4K₂CO₃ (2.0)MeOH/THF045599
5Cs₂CO₃ (2.0)MeCN/MeOHrt57398
6Cs₂CO₃ (2.0)MeCN/MeOHrt57398
7Cs₂CO₃ (2.7)MeCN/MeOHrt58598
8Cs₂CO₃ (2.7)MeCN/MeOHrt58998

An alternative approach to enantioselective synthesis is the use of an asymmetric Strecker reaction, which has been shown to produce this compound with an enantiomeric excess of over 80%. nih.govcipsm.de

Strategies for Functionalization and Derivatization

The primary utility of this compound lies in the chemical reactivity of its terminal alkyne moiety, which allows for its selective modification through bioorthogonal chemistry.

Integration of Alkyne Moiety for Bioorthogonal Conjugation

This compound is an analog of the amino acid methionine and can be incorporated into proteins during cellular protein synthesis. vectorlabs.comvectorlabs.com This metabolic labeling introduces a terminal alkyne group into the protein structure, which serves as a chemical handle for subsequent conjugation reactions.

The most common method for functionalizing the alkyne moiety is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govlumiprobe.comjenabioscience.com This reaction is highly specific and efficient, allowing for the covalent attachment of molecules containing an azide (B81097) group to the alkyne-modified protein. The CuAAC reaction proceeds rapidly and selectively in biological environments. nih.gov

This bioorthogonal conjugation strategy enables the attachment of a wide variety of probes for detection and purification. For instance, fluorescent azides can be "clicked" onto HPG-labeled proteins, allowing for their visualization in cells and tissues. lumiprobe.comjenabioscience.com Alternatively, biotin (B1667282) azide can be attached, facilitating the affinity purification of newly synthesized proteins. lumiprobe.comjenabioscience.com This approach provides a powerful, non-radioactive alternative to traditional methods for studying protein synthesis and dynamics. lumiprobe.comjenabioscience.com

L Homopropargylglycine in Bioorthogonal Noncanonical Amino Acid Tagging Boncat

Theoretical Basis of BONCAT using L-Homopropargylglycine

The foundation of BONCAT with this compound lies in its ability to act as a surrogate for the natural amino acid methionine, allowing for its incorporation into newly synthesized proteins. frontiersin.org This process is followed by a highly specific chemical ligation reaction that attaches a reporter molecule to the incorporated HPG.

This compound is structurally similar to methionine, featuring an alkyne moiety in its side chain. vectorlabs.comvectorlabs.com This structural mimicry allows it to be recognized by the cell's translational machinery as a substitute for methionine. jenabioscience.comnih.gov The cellular machinery, including the crucial enzyme methionyl-tRNA synthetase (MetRS), can charge HPG to the corresponding tRNA, initiating its incorporation into the growing polypeptide chain during protein synthesis. biorxiv.org

The efficiency of HPG incorporation can be influenced by its concentration relative to endogenous methionine. biorxiv.org Studies in various organisms, from bacteria like E. coli to plants like Arabidopsis thaliana, have demonstrated successful incorporation of HPG into nascent proteins. biorxiv.orgnih.gov In some systems, HPG has been shown to be a more efficient tag for nascent proteins compared to another common methionine analog, azidohomoalanine (AHA). biorxiv.orgnih.gov For instance, in Arabidopsis, HPG-based BONCAT was found to be more effective than AHA-based methods. nih.gov

Table 1: Comparison of this compound (HPG) and L-azidohomoalanine (AHA) as Methionine Analogs in BONCAT

FeatureThis compound (HPG)L-azidohomoalanine (AHA)References
Functional GroupAlkyneAzide (B81097) frontiersin.org
Incorporation EfficiencyReported to be more efficient in some plant systemsCan be limited by induction of methionine metabolism and greater growth inhibition in some systems biorxiv.orgnih.gov
ToxicityConsidered to have some level of toxicity, affecting cell growth at certain concentrationsGenerally considered less toxic than HPG in some bacterial strains nih.gov
Click Chemistry ReactantAzide-containing probes (e.g., Alexa Fluor azide, biotin (B1667282) azide)Alkyne-containing probes jenabioscience.com

The incorporation of this compound into nascent proteins is a multi-step process initiated by its transport into the cell. Once inside, HPG is recognized by methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its cognate transfer RNA (tRNA). biorxiv.org While this recognition is not as efficient as with the natural substrate methionine, the presence of HPG in sufficient concentrations allows for the formation of HPG-tRNAMet. biorxiv.org

This charged tRNA then participates in protein synthesis at the ribosome. When a methionine codon (AUG) appears in the messenger RNA (mRNA) sequence being translated, HPG-tRNAMet can be incorporated into the growing polypeptide chain. jenabioscience.com This results in newly synthesized proteins that are tagged with the alkyne group of HPG at positions that would normally be occupied by methionine. jenabioscience.com The choice of methionine as the target for substitution is strategic, as it is a relatively rare amino acid, which helps to ensure that the modified proteins can still fold and function correctly. biorxiv.org

Methodological Optimization in BONCAT Protocols

The efficiency and reliability of BONCAT experiments using this compound can be enhanced through the optimization of several key parameters. The goal of this optimization is to maximize the incorporation of HPG and the subsequent click reaction efficiency while minimizing any potential perturbation to the biological system. biorxiv.orgbiorxiv.org

Research has shown that factors such as the concentration of HPG, the duration of the labeling period, and the conditions for the CuAAC reaction can all impact the outcome of the experiment. nih.govbiorxiv.org For example, in some cell types, a period of methionine depletion prior to the addition of HPG can increase the incorporation of the non-canonical amino acid. researchgate.net

Optimization of the click chemistry step is also crucial. The use of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can improve the efficiency of the CuAAC reaction and reduce copper-mediated cytotoxicity. jenabioscience.com The concentrations of the copper catalyst, reducing agent, and the azide probe should be carefully titrated to achieve optimal labeling without causing protein degradation or aggregation. springernature.com Furthermore, splitting the exposure and incorporation phases of labeling has been shown to mitigate potential negative impacts of prolonged NCAA exposure without compromising enrichment capacity. biorxiv.orgbiorxiv.org

Depletion of Endogenous Methionine for Enhanced this compound Incorporation

To maximize the incorporation of L-HPG into newly synthesized proteins, it is often advisable to reduce the intracellular concentration of its natural counterpart, L-methionine. nih.govresearchgate.net The presence of endogenous methionine competes with L-HPG for incorporation into growing polypeptide chains. biorxiv.org A common strategy to enhance L-HPG labeling is to deplete the cellular pool of methionine before introducing the non-canonical amino acid. nih.govvectorlabs.com

This is typically achieved by a pre-incubation step where cells are cultured in a methionine-free medium. biorxiv.orgprotocols.ioresearchgate.net The process involves removing the regular growth medium, washing the cells to remove residual methionine, and then incubating them in the methionine-free medium for a specific period, for instance, 30 to 60 minutes, before the addition of L-HPG. vectorlabs.comprotocols.ioresearchgate.net This starvation period encourages the cells to utilize their internal methionine reserves, thereby increasing the likelihood that L-HPG will be used by the methionyl-tRNA synthetase and incorporated into nascent proteins once it is added to the culture. biorxiv.org Using methionine-free media during the labeling step can significantly improve the signal-to-noise ratio in detection assays. biorxiv.org

Concentration and Incubation Time Optimization for this compound Labeling

The efficiency of L-HPG labeling is dependent on both its concentration and the duration of the incubation period. nih.gov These parameters often require optimization as they can be influenced by factors such as cell type, cell density, and the specific experimental goals. vectorlabs.com

A commonly used starting concentration for L-HPG is 50 µM. biorxiv.orgvectorlabs.comprotocols.io However, the optimal concentration can vary, with protocols suggesting a range from 1 nM to 1 mM depending on the organism and sample type. protocols.io For example, in Arabidopsis seedlings, a concentration of 50 µM was selected as optimal for achieving clear labeling while minimizing metabolic stress. biorxiv.org

Incubation times can also be adjusted based on the desired experimental window for observing protein synthesis. Labeling periods can range from short pulses of 30 minutes to longer durations of 24 hours or more. biorxiv.orgbiorxiv.org In cultured IMR90 cells, an incubation of 20 minutes with 50 µM L-HPG is used for labeling mitochondrial translation. protocols.io Studies in zebrafish larvae have shown that L-HPG is incorporated in a time-dependent manner. nih.gov Researchers are encouraged to first determine the optimal concentration and labeling time on a small scale for each specific cell type and experimental condition to achieve the best results. vectorlabs.com

Table 1. Examples of L-HPG Concentration and Incubation Times in Different Systems
Organism/Cell TypeL-HPG ConcentrationIncubation TimeReference
Cultured IMR90 cells50 µM20 minutes protocols.io
Host cells with intracellular bacteria50 µM30 minutes biorxiv.org
Arabidopsis seedlings50 µMUp to 24 hours biorxiv.org
Environmental Samples (General)1 nM - 1 mMVariable protocols.io

Evaluation of this compound Incorporation Efficiency and Specificity

The successful application of L-HPG in BONCAT experiments relies on its efficient and specific incorporation in place of methionine. biorxiv.org Several methods are used to evaluate these parameters.

Mass spectrometry is a primary tool for confirming the incorporation of L-HPG into proteins. biorxiv.orgresearchgate.netnih.gov Analysis of peptides from labeled proteins can identify L-HPG residues at sites typically occupied by methionine, providing direct evidence of its specific incorporation. biorxiv.orgresearchgate.netnih.gov The detection sensitivity for alkyne-modified proteins is high, reaching the low femtomole range, and is compatible with downstream analysis by LC-MS/MS and MALDI MS. vectorlabs.comvectorlabs.com

Studies comparing L-HPG with the other widely used methionine analog, L-azidohomoalanine (AHA), have provided insights into its relative efficiency and metabolic impact. In Arabidopsis, L-HPG-based BONCAT was found to tag nascent proteins more effectively than AHA-based methods. researchgate.netnih.gov This was attributed to AHA inducing methionine metabolism and causing greater inhibition of cell growth, which likely limits its incorporation. researchgate.netnih.gov After a 24-hour treatment in Arabidopsis cell cultures, the ratio of the supplied non-canonical amino acid to endogenous methionine was significantly higher for L-HPG (4.8) compared to AHA (1.6), indicating more efficient competition with the natural amino acid. biorxiv.org In juvenile mice, both L-HPG and AHA were incorporated into various tissues in a dose-dependent manner. nih.gov

Table 2. Comparative Findings on L-HPG and L-AHA in Arabidopsis
ParameterThis compound (L-HPG)L-Azidohomoalanine (L-AHA)Reference
Tagging EfficiencyMore efficient tagging of nascent proteinsLess efficient tagging of nascent proteins researchgate.netnih.gov
Effect on Cell GrowthLess inhibition of cell growthGreater inhibition of cell growth researchgate.netnih.gov
Ratio to Endogenous Methionine (after 24h)4.81.6 biorxiv.org

L Homopropargylglycine in Advanced Chemical Biology Tools

Role in Proteolysis Targeting Chimeras (PROTACs)

L-homopropargylglycine (L-HPG) is utilized as a component in the construction of PROTAC linkers. medchemexpress.comglpbio.com It is an amino acid analog of methionine that features a terminal alkyne group on an alkyl chain. medchemexpress.comglpbio.com This alkyne moiety is of particular importance as it allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." medchemexpress.comglpbio.com This reaction enables the efficient and specific conjugation of L-HPG to molecules containing an azide (B81097) group, providing a modular and reliable method for synthesizing PROTACs. broadpharm.comglpbio.com By incorporating L-HPG into the linker, researchers can readily attach it to either the target protein ligand or the E3 ligase ligand, which has been modified with a corresponding azide group. medchemexpress.combroadpharm.com This modular approach facilitates the creation of libraries of PROTACs with varying linker lengths and compositions to screen for optimal degradation activity. nih.gov

Design PrincipleGeneral Importance for PROTACsRelevance of this compound
Linker Length Crucial for enabling the formation of a stable and productive ternary complex. broadpharm.com Must be optimized for each specific target and E3 ligase pair. broadpharm.comresearchgate.netProvides a defined-length building block. The alkyne group allows for modular synthesis, facilitating the creation of a library of PROTACs with systematically varied linker lengths. medchemexpress.combroadpharm.com
Linker Composition Affects solubility, cell permeability, and metabolic stability. Common motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) units. broadpharm.comnih.govContributes an alkyl chain character to the linker. medchemexpress.com Its amino acid structure can influence the linker's physicochemical properties.
Attachment Points The points where the linker connects to the two ligands can significantly impact the geometry of the ternary complex and, consequently, degradation efficiency. researchgate.netThe alkyne handle offers a specific and versatile point for conjugation via click chemistry, allowing for precise control over the linker's attachment. glpbio.com
Modularity and Synthesis Efficient synthesis of diverse PROTACs is necessary for optimization. Modular strategies are highly advantageous. nih.govnih.govThe terminal alkyne is ideal for "click chemistry," a highly efficient and orthogonal reaction, enabling a modular and streamlined assembly of PROTAC candidates. medchemexpress.comglpbio.com

Enzyme Activity Modulation

Beyond its role in PROTAC synthesis, this compound and its analogs are valuable tools for studying enzyme function and metabolic pathways, primarily through their ability to act as enzyme inhibitors.

L-β-Homopropargylglycine, a related compound, is a potent inhibitor of cystathionine (B15957) γ-lyase (CSE, also known as CTH). chemimpex.com Similarly, the well-studied analog DL-propargylglycine (PAG) is a classic and widely used inhibitor of CSE. nih.govscbt.com CSE is a key enzyme in the transsulfuration pathway, which is central to sulfur-containing amino acid metabolism. scbt.commdpi.com This enzyme, which requires pyridoxal-5'-phosphate (PLP) as a cofactor, catalyzes the conversion of cystathionine to cysteine. nih.govmdpi.com

Inhibition of CSE by propargylglycine (B1618536) leads to a significant decrease in the enzyme's catalytic activity. nih.govnih.gov For instance, studies in rats have shown that administration of DL-propargylglycine can reduce liver CSE activity to as low as 2-4% of control levels. nih.govnih.gov This potent inhibition makes this compound and related compounds valuable chemical probes for investigating the physiological roles of CSE. chemimpex.com

CompoundTarget EnzymeEffectReference Finding
DL-propargylglycine (PAG)Cystathionine γ-lyase (CSE/CTH)InhibitionCSE activity in the liver of dams and fetuses decreased to about 2-4% of control levels 15 hours after injection. nih.gov
DL-propargylglycine (PAG)Cystathionine γ-lyase (CSE/CTH)InhibitionLiver CSE activity decreased to about 4% of that of control rats 24 hours after injection. nih.gov
L-β-HomopropargylglycineCystathionine γ-lyase (CSE/CTH)Potent InhibitionServes as a potent inhibitor of the enzyme cystathionine γ-lyase. chemimpex.com

The inhibition of cystathionine γ-lyase by this compound analogs has significant consequences for cellular metabolism, making it a critical tool for research in two interconnected areas: sulfur amino acid metabolism and hydrogen sulfide (B99878) (H₂S) signaling.

Sulfur Amino Acid Metabolism: The transsulfuration pathway is vital for synthesizing the amino acid cysteine from methionine. mdpi.com By blocking CSE, propargylglycine disrupts this pathway, leading to the accumulation of the substrate, cystathionine, in various tissues, including the liver, kidney, and brain. nih.govnih.gov This induced metabolic disruption allows researchers to study the downstream consequences of impaired cysteine synthesis and the roles of these metabolites in cellular homeostasis. researchgate.net

Hydrogen Sulfide Signaling: CSE is one of the primary enzymes responsible for the endogenous production of hydrogen sulfide (H₂S), a gasotransmitter with roles similar to nitric oxide (NO) and carbon monoxide (CO). utmb.edumdpi.com H₂S is a critical signaling molecule involved in a multitude of physiological processes, including vasodilation, anti-inflammatory responses, and cellular bioenergetics. mdpi.comoaepublish.com By inhibiting CSE, this compound and its analogs effectively reduce the cellular production of H₂S. chemimpex.comnih.gov This allows scientists to investigate the specific roles of CSE-derived H₂S in various signaling pathways and disease models. chemimpex.comnih.gov For example, using these inhibitors helps to explore the function of H₂S in cardiovascular health, neuroprotection, and metabolic disorders, providing insights into potential therapeutic strategies that target this pathway. chemimpex.comoaepublish.com

Comparative Analysis with Other Non Canonical Amino Acids and Labeling Techniques

Comparison with L-Azidohomoalanine (AHA) and Other Methionine Analogs

L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA) are both analogs of the amino acid methionine and are frequently used in bioorthogonal non-canonical amino acid tagging (BONCAT) to study newly synthesized proteins. vectorlabs.com Both HPG, which contains an alkyne group, and AHA, which contains an azide (B81097) group, are incorporated into proteins during translation in place of methionine. nih.gov These bioorthogonal functional groups allow for the subsequent detection and purification of the labeled proteins through click chemistry reactions. nih.gov

While both are effective, their incorporation efficiencies and metabolic effects can differ. Some studies have indicated that AHA is incorporated into newly synthesized proteins more efficiently than HPG. nih.gov For instance, one study reported that the incorporation rate of AHA is approximately 400 times lower than that of methionine, whereas HPG's incorporation rate is about 500 times lower. plos.org However, the relative efficiency can be cell-type dependent. For example, in Arabidopsis cell cultures, HPG was found to be more efficiently incorporated into proteins than AHA. researchgate.net This was attributed to AHA inducing the production of endogenous methionine, which then competes with AHA for incorporation. researchgate.net

Another important consideration is the potential impact of these analogs on cellular metabolism. Research has suggested that HPG may have a stronger effect on cell metabolism in certain organisms, such as E. coli, compared to AHA. jenabioscience.com Conversely, in Arabidopsis cell cultures, AHA was observed to have a greater inhibitory effect on cell growth than HPG. researchgate.net The choice between HPG and AHA can also be influenced by the experimental design, particularly in dual-labeling experiments where their orthogonal nature can be exploited. nih.gov

FeatureThis compound (HPG)L-Azidohomoalanine (AHA)
Bioorthogonal Group AlkyneAzide
Incorporation Efficiency Generally considered slightly lower than AHA in some systems, but can be more efficient in others (e.g., Arabidopsis). nih.govplos.orgresearchgate.netGenerally considered slightly higher than HPG in many mammalian and bacterial systems. nih.govplos.org
Metabolic Perturbation Can have a more significant impact on the metabolism of some organisms like E. coli. jenabioscience.comMay have a greater inhibitory effect on the growth of certain cell types like Arabidopsis. researchgate.net
Primary Use Labeling of newly synthesized proteins for visualization and proteomics via BONCAT. vectorlabs.comLabeling of newly synthesized proteins for visualization and proteomics via BONCAT. vectorlabs.com
Orthogonality Can be used orthogonally with azide-containing probes for dual-labeling experiments. nih.govCan be used orthogonally with alkyne-containing probes for dual-labeling experiments.

Distinctions from Puromycin-Based Labeling Approaches

Puromycin-based methods offer an alternative approach to labeling nascent proteins. Puromycin (B1679871) is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA. During translation, it enters the ribosomal A-site and is incorporated into the C-terminus of elongating polypeptide chains, causing premature chain termination. nih.gov This mechanism is fundamentally different from that of HPG, which is incorporated throughout the protein sequence in place of methionine without typically causing chain termination.

A key distinction lies in the speed and nature of labeling. Puromycin incorporation is very rapid, occurring within minutes, making it suitable for short pulse-labeling experiments to capture a snapshot of global protein synthesis. nih.gov In contrast, HPG labeling is dependent on the rate of protein synthesis and the abundance of methionine residues, and it typically requires longer incubation times.

Furthermore, because puromycin terminates translation, the labeled products are truncated polypeptides. HPG, on the other hand, is incorporated into full-length, functional proteins. This difference is crucial for downstream applications. While puromycin is excellent for assessing global translation rates, HPG is better suited for studying the fate of newly synthesized proteins, including their trafficking, localization, and interactions.

O-propargyl-puromycin (OPP) is a cell-permeable analog of puromycin that contains an alkyne group, allowing for click chemistry-based detection similar to HPG. plos.org However, the fundamental difference in their mechanism of incorporation remains: OPP labels the C-terminus of truncated peptides, while HPG is incorporated throughout the protein sequence.

FeatureThis compound (HPG)Puromycin-Based Methods (e.g., OPP)
Mechanism of Incorporation Methionine analog incorporated throughout the protein sequence.tRNA analog incorporated at the C-terminus, causing chain termination. nih.gov
Labeled Product Full-length proteins.Truncated polypeptides.
Labeling Speed Slower, dependent on protein synthesis rate and methionine content.Very rapid, suitable for short pulses. nih.gov
Primary Application Studying the fate of newly synthesized proteins (trafficking, localization, interactions).Measuring global rates of protein synthesis.
Cell Permeability Cell-permeable.Standard puromycin has poor cell permeability; analogs like OPP are cell-permeable. plos.org

Synergistic Applications with Stable Isotope Labeling Methods (e.g., SILAC, NanoSIMS)

The bioorthogonal nature of HPG labeling makes it highly compatible with other powerful techniques in proteomics and cell biology, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS).

SILAC is a metabolic labeling strategy that uses non-radioactive, stable isotope-labeled amino acids to quantitatively compare protein abundances between different cell populations. wordpress.com By combining HPG-based BONCAT with SILAC, researchers can enrich for newly synthesized proteins and simultaneously quantify their relative abundance across different experimental conditions. This combined approach, sometimes referred to as BONCAT-SILAC, allows for the specific analysis of the newly synthesized proteome's response to various stimuli, providing a more dynamic view of cellular processes than traditional SILAC alone. plos.org

NanoSIMS is a high-resolution imaging technique that can map the elemental and isotopic composition of a sample's surface. nih.gov When combined with HPG labeling, it allows for the visualization of protein synthesis at the subcellular level with high spatial resolution. For instance, by using HPG to label nascent viral proteins and then correlating this with elemental mapping via NanoSIMS, researchers can track the transfer of essential elements like carbon and nitrogen from the host cell to newly formed viral particles. This provides quantitative insights into virus-host interactions and their biogeochemical impact. The combination of fluorescence-based detection of HPG-labeled proteins (via BONCAT) and the isotopic information from NanoSIMS offers a powerful correlative approach to link protein synthesis activity with elemental fluxes at the single-cell level. nih.gov

TechniqueSynergistic Application with this compound (HPG)
SILAC BONCAT-SILAC: Allows for the enrichment of newly synthesized proteins via HPG labeling, followed by their relative quantification across different conditions using SILAC. This provides a dynamic and quantitative analysis of the newly synthesized proteome. plos.org
NanoSIMS Correlative BONCAT-NanoSIMS Imaging: Enables the visualization of protein synthesis with high spatial resolution. HPG-labeled proteins can be detected via fluorescence, and this information can be correlated with elemental and isotopic maps generated by NanoSIMS to track elemental transfer and metabolic activity at the subcellular level. nih.gov

Future Directions and Emerging Research Avenues

Innovations in L-Homopropargylglycine-Based Methodologies

The foundational technique for utilizing L-HPG is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), which allows for the visualization and isolation of newly synthesized proteins. protocols.io Ongoing research continues to refine and innovate upon this methodology to enhance its sensitivity, efficiency, and applicability.

Recent advancements have focused on optimizing L-HPG labeling protocols to minimize potential disruptions to cellular metabolism while maximizing incorporation efficiency. For instance, studies in the plant model organism Arabidopsis thaliana have demonstrated that adjusting the concentration and exposure time of L-HPG can lead to effective protein labeling without negatively impacting plant growth. biorxiv.org These optimized protocols are crucial for extending the use of BONCAT to sensitive biological systems.

Furthermore, innovations in the "click" chemistry reaction itself are improving the utility of L-HPG. The development of new catalysts and ligation strategies aims to increase the speed and biocompatibility of the labeling reaction. protocols.ioclockss.org For example, copper-chelating azides can enhance the effective concentration of the copper(I) catalyst at the reaction site, thereby increasing the sensitivity and reducing the potential toxicity of the labeling process in living cells. vectorlabs.com Strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a cytotoxic copper catalyst, represents another significant advancement, enabling more robust in vivo applications. protocols.io

The combination of L-HPG labeling with other techniques is also a burgeoning area of innovation. For instance, coupling BONCAT with mass spectrometry (BONCAT-MS) allows for the large-scale identification and quantification of newly synthesized proteins, providing a global view of the translatome. This approach has been instrumental in understanding dynamic changes in protein synthesis in response to various stimuli.

Expansion of this compound Applications in Diverse Biological Contexts

The versatility of L-HPG as a metabolic label has led to its application in a progressively wider range of biological systems and research questions. Initially employed primarily in cultured cells, the use of L-HPG has expanded to whole organisms and complex biological niches.

Neuroscience: L-HPG has proven to be a valuable tool for studying local protein synthesis in neurons, a process critical for synaptic plasticity and memory formation. nih.govjenabioscience.com By applying L-HPG to cultured hippocampal neurons, researchers can visualize and identify newly synthesized proteins in specific subcellular compartments, such as dendrites and axons, providing insights into the molecular mechanisms underlying neuronal function and dysfunction. nih.gov

Immunology: The study of protein synthesis in immune cells is crucial for understanding their activation, differentiation, and effector functions. L-HPG labeling enables the tracking of dynamic changes in the proteome of immune cells in response to pathogens or other stimuli. This provides a powerful method to investigate the molecular basis of immune responses and to identify potential targets for immunomodulatory therapies.

Virology: L-HPG has been utilized to investigate the impact of viral infections on host cell protein synthesis. For example, in studies with Herpes Simplex Virus (HSV), L-HPG labeling has been used to track the spatiotemporal dynamics of protein synthesis during infection, revealing how the virus manipulates the host's translational machinery to favor its own replication. researchgate.net

Plant Biology: The application of L-HPG in plants has opened up new avenues for understanding plant development, stress responses, and metabolism. By labeling newly synthesized proteins in Arabidopsis thaliana, researchers can identify key proteins involved in various physiological processes, offering potential targets for crop improvement. biorxiv.org

Microbiology: In the field of microbiology, L-HPG-based BONCAT has been used to identify metabolically active microorganisms within complex environmental samples. researchgate.net This technique allows researchers to link metabolic activity to specific microbial taxa, providing a deeper understanding of microbial ecology and function in diverse habitats. protocols.io

Advancements in Multimodal Detection and Analysis Systems

A significant trend in the application of L-HPG is its integration into multimodal detection and analysis systems, which combine L-HPG labeling with other advanced analytical techniques to provide a more comprehensive understanding of biological processes.

Advanced Microscopy Techniques: The combination of L-HPG labeling with super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), enables the visualization of newly synthesized proteins with nanoscale resolution. nih.govnih.govresearchgate.net This allows for the precise localization of protein synthesis within intricate subcellular structures, providing unprecedented insights into cellular organization and function.

Fluorescence Correlation Spectroscopy (FCS): L-HPG labeling has been successfully combined with Fluorescence Correlation Spectroscopy (FCS) to selectively monitor newly synthesized proteins in living cells. This approach allows for the quantitative analysis of protein dynamics, such as diffusion and concentration, providing a powerful tool for studying protein trafficking and interactions in real-time.

Flow Cytometry: When coupled with fluorescent tagging, L-HPG labeling can be analyzed by flow cytometry to quantify protein synthesis on a single-cell level. researchgate.net This high-throughput approach is particularly useful for studying heterogeneous cell populations and for identifying rare cell types with distinct translational profiles.

Q & A

Q. What is the mechanistic basis for using HPG as a non-radioactive tool to monitor nascent protein synthesis?

HPG is a methionine analog containing a terminal alkyne group, enabling its incorporation into newly synthesized proteins during translation. This allows post-labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides (e.g., Alexa Fluor 647) or biotin tags for detection or purification . Unlike radioactive methionine, HPG provides a safer, high-resolution alternative for tracking protein synthesis dynamics in live cells .

Q. How should HPG be optimized for pulse-chase experiments in cell culture?

  • Concentration : Use 50 μM HPG for most mammalian cell lines (e.g., U2OS, HEK293) .
  • Incubation time : 15–90 minutes, depending on protein turnover rates. Shorter pulses (15–30 min) minimize cytotoxicity .
  • Control : Include methionine-free medium pre-incubation (60 min) to deplete endogenous methionine .
  • Validation : Confirm HPG incorporation efficiency via flow cytometry or fluorescence microscopy .

Q. What are common pitfalls in HPG-based click chemistry detection, and how can they be mitigated?

  • Background noise : Use fresh Cu(I) catalysts (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, TBTA) to reduce nonspecific staining .
  • Cytotoxicity : Limit Cu(II) exposure time (<1 hour) and use lower CuSO₄ concentrations (0.1–1 mM) .
  • Solubility : Prepare HPG in DMSO (≤250 mg/mL) or aqueous buffers (≤125 mg/mL) to avoid precipitation .

Advanced Research Questions

Q. How does HPG compare to other non-canonical amino acids (e.g., L-azidohomoalanine, AHA) for studying stress-induced translational reprogramming?

HPG’s alkyne moiety offers superior compatibility with azide-based probes compared to AHA’s azide group, reducing cross-reactivity in multi-labeling experiments. However, AHA may exhibit higher incorporation efficiency in methionine-rich environments, necessitating titration assays to balance specificity and sensitivity . Recent studies show HPG outperforms AHA in detecting transient translation inhibition during genotoxic stress .

Q. Can HPG be integrated into PROTAC (Proteolysis-Targeting Chimera) design for targeted protein degradation studies?

Yes. HPG’s alkyl chain structure serves as a flexible linker in PROTAC synthesis, enabling spatial alignment between E3 ligase recruiters and target proteins. For example, HPG-linked PROTACs have been used to degrade kinases in cancer models, with optimization requiring precise control over HPG’s stereochemistry (S-configuration) and solubility in aqueous/organic hybrid systems .

Q. What experimental strategies resolve contradictions in HPG-derived protein synthesis data across different cell types?

  • Metabolic interference : Check for off-target effects of HPG on methionine metabolism (e.g., SAM/SAH ratios) using LC-MS .
  • Context-dependent incorporation : Some studies misattribute HPG as a glycine analog, leading to protocol errors; validate incorporation via methionine tRNA synthetase knockout controls .
  • Cross-validation : Combine HPG labeling with orthogonal methods (e.g., puromycin incorporation or riboprofiling) .

Q. How can HPG be applied in CRISPRi/a screens to study mRNA translation-coupled quality control pathways?

In CRISPRi screens, HPG pulse-labeling (30 min) identifies genes regulating ribosome-associated quality control (RQC). For example, PFK2 depletion reduced HPG signal by 40%, linking PPi homeostasis to translation efficiency. Follow-up assays should include cycloheximide controls to distinguish elongation vs. initiation defects .

Methodological Design & Data Analysis

Q. What statistical frameworks are recommended for quantifying HPG fluorescence signals in high-throughput screens?

Use median fluorescence intensity (MFI) normalized to untreated controls, with ≥10,000 cells/analysis to account for cell-to-cell variability . For longitudinal studies, apply mixed-effects models to adjust for batch effects (e.g., in multi-plate flow cytometry) .

Q. How can HPG be combined with single-cell RNA-seq to correlate translation rates with transcriptional states?

  • Sequential labeling : Perform HPG pulse (15–30 min), fix cells, and sort populations based on fluorescence intensity before library preparation.
  • Multi-omics integration : Use computational tools (e.g., Seurat WNN) to align HPG-derived protein synthesis rates with transcriptional clusters .

Troubleshooting & Validation

Q. Why might HPG fail to label proteins in certain primary cell cultures, and how can this be addressed?

Primary cells (e.g., stem cells) often exhibit lower methionine uptake. Solutions include:

  • Methionine-free medium optimization : Extend pre-incubation to 90–120 min .
  • HPG concentration escalation : Test up to 100 μM with viability controls (e.g., Calcein-AM) .
  • Permeabilization : Use saponin (0.01%) to enhance HPG entry in refractory cell types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.